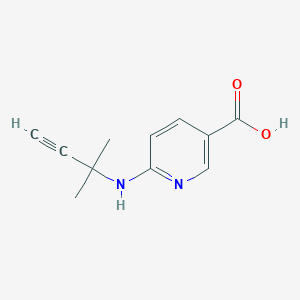
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid is a derivative of nicotinic acid, a compound known for its role in various biological processes. This compound features a unique structure with a 2-methylbut-3-yn-2-yl group attached to the amino group of the nicotinic acid, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol at room temperature, and the final product is obtained after several steps of alkylation and treatment with potassium hydroxide in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multistep synthesis processes with optimization for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence processes related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in metabolism and as a vitamin.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: A derivative with different substituents, studied for its biological activities.
Methyl Nicotinate: Another derivative used in various applications, including as a vasodilator.
Uniqueness
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-6-5-8(7-12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
JSJUGCZDMMKNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)


![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
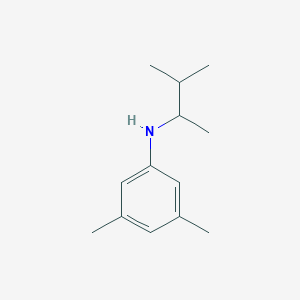
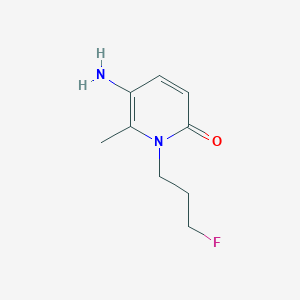
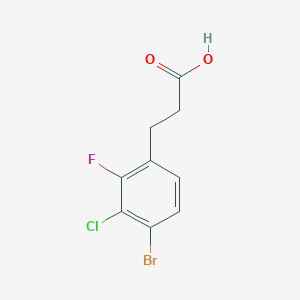
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
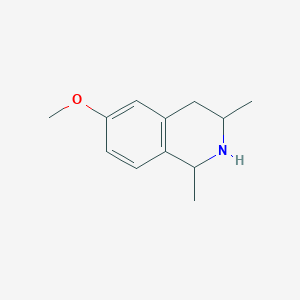

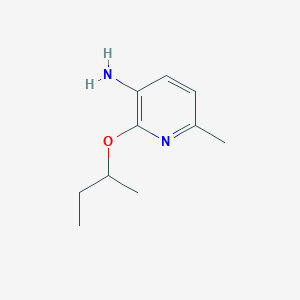
amino}propanoic acid](/img/structure/B13318574.png)
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
